Structural Differentiation: S-(2-pyrazin-2-ylethyl) ethanethioate vs. S-(pyrazin-2-ylmethyl) ethanethioate
S-(2-pyrazin-2-ylethyl) ethanethioate (CAS 59021-07-7) is structurally distinct from its closest commercial analog, S-(pyrazin-2-ylmethyl) ethanethioate (CAS 59021-06-6), by an additional methylene group in the spacer chain between the pyrazine ring and the thioester moiety [1][2]. This difference manifests in quantifiable properties, including a higher molecular weight of 182.25 g/mol compared to 168.22 g/mol for the analog [1][2].
| Evidence Dimension | Molecular Structure & Weight |
|---|---|
| Target Compound Data | S-(2-pyrazin-2-ylethyl) ethanethioate (C8H10N2OS, MW 182.25 g/mol) |
| Comparator Or Baseline | S-(pyrazin-2-ylmethyl) ethanethioate (C7H8N2OS, MW 168.22 g/mol) |
| Quantified Difference | Additional -CH2- group; +14.03 g/mol difference in molecular weight |
| Conditions | Structural comparison based on chemical formula and molecular weight data from authoritative databases [1][2]. |
Why This Matters
This structural difference directly impacts the compound's physical properties, solubility, and steric interactions in binding or coordination environments, making it a non-interchangeable building block for applications requiring specific spatial or electronic characteristics.
- [1] PubChem. S-(2-pyrazin-2-ylethyl) ethanethioate (CID 29933313). National Center for Biotechnology Information. View Source
- [2] ChemSrc. S-(pyrazin-2-ylmethyl) ethanethioate (CAS 59021-06-6). ChemSrc. View Source
